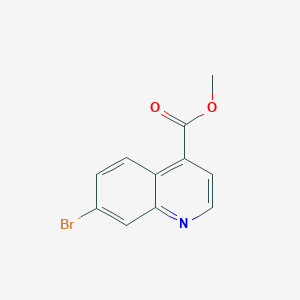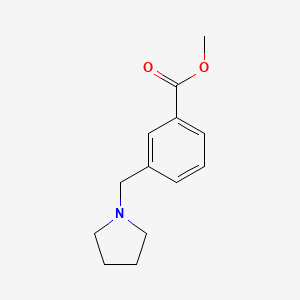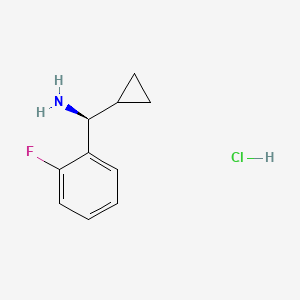
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” would depend on the specific conditions and reagents used. Compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride” would depend on its specific chemical structure . These could include properties such as melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Toxicity of Organic Fluorophores Used in Molecular Imaging
Organic fluorophores, including compounds with structures similar to (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, are explored for their potential in in vivo cancer diagnosis using optical imaging. This application allows for real-time detection of cancer with relatively inexpensive and portable equipment. The review highlights the need for thorough investigation of fluorophores' toxicity to ensure patient safety. Despite the presence of toxicity in some fluorophores, the dosages used in molecular imaging are typically much lower than those causing adverse effects, suggesting a balance between effectiveness and safety (Alford et al., 2009).
Biological Hydrogen Methanation
Research into biological hydrogen (H2) methanation highlights an innovative approach to energy storage and conversion, utilizing biochemical reactions to transform electrical energy into methane. This process involves electrochemical reduction of carbon dioxide to methane, showcasing a potential application for (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride in enhancing biochemical methanation processes or as a catalyst in related biochemical reactions (Lecker et al., 2017).
Reversible Cholinesterase Inhibitors as Pretreatment for Organophosphate Exposure
In the context of mitigating the effects of organophosphate poisoning, reversible cholinesterase inhibitors have been identified as effective pretreatments. Given its structural uniqueness, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride could be explored for similar neuroprotective applications, potentially offering a novel approach to safeguard against neurotoxic exposure (Lorke & Petroianu, 2018).
Immunomodulatory Effects of Quinolones
Quinolones, with structural motifs that may be echoed in (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, have demonstrated significant immunomodulatory effects. These compounds affect cytokine synthesis and could potentially be used to modulate immune responses in various therapeutic contexts. This suggests potential research avenues into the immunomodulatory capabilities of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (Dalhoff & Shalit, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(S)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUEQOFZLOJJX-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704205 | |
| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride | |
CAS RN |
844470-82-2 | |
| Record name | Benzenemethanamine, α-cyclopropyl-2-fluoro-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844470-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)
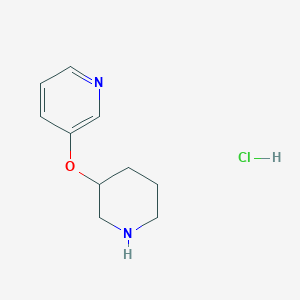
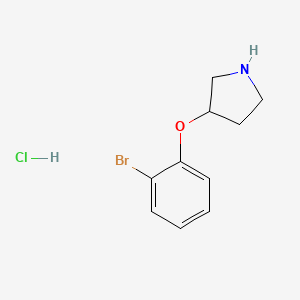
![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
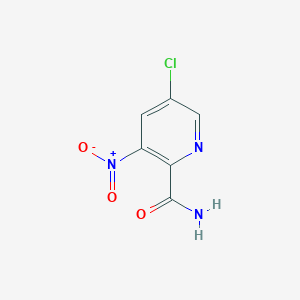
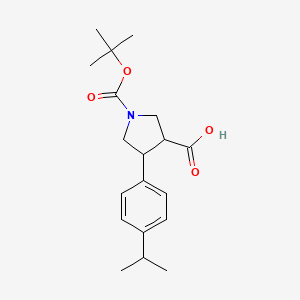
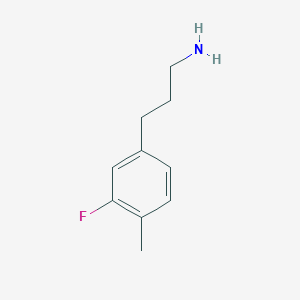
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
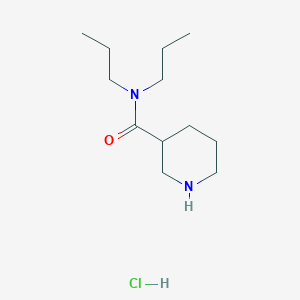
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)
